molecular formula C15H15N3O2 B1595477 Dinalin CAS No. 58338-59-3

Dinalin

Katalognummer: B1595477
CAS-Nummer: 58338-59-3
Molekulargewicht: 269.30 g/mol
InChI-Schlüssel: VAZAPHZUAVEOMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dinaline is an antineoplastic agent and a precursor to CI-994 . It induces reversible changes in amino acid transport, protein metabolism, and DNA synthesis . It shows antiproliferative effects and antitumor effects in vivo . The CAS Number for Dinaline is 58338-59-3 .


Molecular Structure Analysis

Dinaline has a molecular formula of C13H13N3O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Physical And Chemical Properties Analysis

Dinaline has a molecular formula of C13H13N3O . It is soluble in DMSO to 100 mM and in ethanol to 25 mM (with warming) . More specific physical and chemical properties are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Zytostatikum

Dinalin wurde als neues Zytostatikum identifiziert . Es wurde in Experimenten mit der menschlichen Dickdarmkarzinomzellinie SW 707 eingesetzt . Nach der Exposition gegenüber this compound wurde eine signifikante Steigerung der Fluorodesoxyglucose-(FdGlc)-Aufnahme beobachtet, was auf sein Potenzial als Zytostatikum hinweist .

Stoffwechselwirkungen

Die Stoffwechselwirkungen von this compound wurden ausführlich untersucht. Es wurde festgestellt, dass this compound die FdGlc-Aufnahme um das 2,0- bis 3,5-fache erhöhen kann . Diese verstärkte Aufnahme wurde als Grundlage für Kombinationsbehandlungen verwendet .

Kombinationsbehandlungen

This compound wurde aufgrund seiner Stoffwechselwirkungen in Kombinationsbehandlungen eingesetzt . Insbesondere wurde es mit 2-Desoxyglucose (dGlc) kombiniert, einem Antimetaboliten für Enzyme, die am Glukosestoffwechsel beteiligt sind . Es wurde festgestellt, dass diese Kombination eine synergistische Wirkung hat, die zu einer signifikanten Verringerung der Zellzahl im Vergleich zur Monotherapie mit this compound führt .

Antitumoraktivität

This compound, insbesondere sein acetyliertes Derivat CI-994, hat in vitro und in vivo eine signifikante Antitumoraktivität gegen ein breites Spektrum an murinen und humanen Tumormodellen gezeigt . Dazu gehören Leukämie, Pankreas-, Dickdarm- und Brustkrebs, osteogenes Sarkom und Prostatakrebs .

Penetration der Cerebrospinalflüssigkeit

CI-994, das acetylierte Derivat von this compound, weist nach intravenöser Verabreichung eine ausgezeichnete Penetration der Cerebrospinalflüssigkeit (CSF) auf . Dies deutet auf eine mögliche Rolle von this compound und seinen Derivaten bei der Behandlung von Tumoren des zentralen Nervensystems hin .

Leukämiebehandlung

This compound wurde auf seine Wirksamkeit und Toxizität bei der Behandlung von Leukämie untersucht . Insbesondere wurde es im Brown-Norway-Modell der akuten myeloischen Leukämie getestet, einem relevanten präklinischen Modell für die menschliche akute myeloische Leukämie .

Zukünftige Richtungen

Dinaline was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued .

Relevant Papers One relevant paper titled “Dinaline: a new oral drug against leukemia? Preclinical studies in a relevant rat model for human acute myelocytic leukemia (BNML)” discusses the efficacy of Dinaline against leukemia .

Wirkmechanismus

Target of Action

Dinaline, also known as Acetyldinaline , is a pharmacologically active compound . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors .

Mode of Action

It is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis . This suggests that Dinaline interacts with its targets to alter these fundamental cellular processes, which may result in the inhibition of cell growth and proliferation .

Biochemical Pathways

These processes are crucial for cell growth and proliferation, so their alteration by Dinaline could lead to its antineoplastic effects .

Pharmacokinetics

A study on a related compound, ci-994, showed that it has a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours . The volume of distribution was 15.5 ± 1.8 L/m², and the clearance was 40 ± 6 ml/min/m² . The area under the concentration-time curve (AUC) for an 80-mg/m² dose was 125 ± 17 μM·hr . CI-994 was first detected in cerebrospinal fluid (CSF) at the completion of the intravenous infusion . The AUC CSF:AUC plasma ratio was 43 ± 10% . These data suggest that Dinaline may have similar pharmacokinetic properties.

Result of Action

Dinaline shows antiproliferative effects and antitumor effects in vivo . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors such as chemically induced rat mammary and colorectal carcinomas, osteosarcoma C22LR and Brown . In vitro and in vivo studies have shown that Dinaline can cause a significant decrease in cell number, indicating its potential as an antineoplastic agent .

Eigenschaften

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZAPHZUAVEOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150095
Record name Tacedinaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112522-64-2
Record name Tacedinaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112522-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacedinaline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacedinaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tacedinaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylamino-N-(2'-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACEDINALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Amino-3-nitrophenylacetic acid (0.97 g) and the product from Example 15 (1.0 g) were treated by the procedure described in Example 19. The intermediate product was hydrogenated over palladium in ethanol to yield the intermediate dianiline. Treatment of this intermediate with 2,3-dihydroxy-1,4-dioxane, followed by conversion to the methanesulfonate addition salt yielded 0.88 g. of the desired product. m.p. 192° C. 1H NMR (DMSO-d6, 300 MHz) δ1.7-2.0 (m, 4H), 2.3 (s, 3H), 2.4-3.6 (m, 9H), 3.03 (d, 3H), 3.79 (s, 3H), 6.84 (d, 1H), 6.90 (d, 1H), 7.16 (t, 1H), 7.85 (dd, 1H), 8.1 (m, 2H), 8.96 (m, 2H), 9.1 (bs, 1H). Anal calcd for C24H31N3O4S: C, 62.99; H, 6.83; N, 9.18. Found: C, 62.79; H, 6.96; N, 9.00.
Quantity
0.97 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
dianiline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinaline
Reactant of Route 2
Reactant of Route 2
Dinaline
Reactant of Route 3
Reactant of Route 3
Dinaline
Reactant of Route 4
Dinaline
Reactant of Route 5
Reactant of Route 5
Dinaline
Reactant of Route 6
Reactant of Route 6
Dinaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.